molecular formula C18H16ClNO4S2 B3018011 Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-03-1

Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B3018011
CAS No.: 932520-03-1
M. Wt: 409.9
InChI Key: SNEOAWPUWZKCAI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group substituted at the 3-position of the benzothiophene core. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(12-6-4-5-7-15(12)25-16)26(22,23)20-14-9-8-11(2)10-13(14)19/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEOAWPUWZKCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Methyl 3-[(4-Methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a)

Structure: The benzothiophene core is substituted at the 3-position with a (4-methoxyphenyl)amino group instead of a sulfamoyl moiety. The ester group at the 2-position is methyl rather than ethyl. Key Differences:

  • Substituent Effects : The methoxy group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This alters electronic density and may affect reactivity in cross-coupling reactions .
    Synthesis : Prepared via copper-catalyzed cross-coupling under reflux conditions, similar to methodologies applicable to the target compound .

Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)

Structure : Nearly identical to the target compound, except the phenyl substituent is 3-fluoro-4-methyl instead of 2-chloro-4-methyl.
Key Differences :

  • Halogen Effects : Fluorine’s strong electron-withdrawing nature and smaller atomic size compared to chlorine may enhance metabolic stability but reduce steric hindrance.
  • Molecular Formula: C₁₈H₁₆FNO₄S₂ vs. C₁₈H₁₆ClNO₄S₂ for the target compound. The difference in halogen impacts lipophilicity (ClogP: ~3.5 vs. ~3.2) and polar surface area . Applications: Likely shares applications in protease inhibition or kinase modulation due to the sulfamoyl group’s versatility.

Ethyl 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Structure : Features a pyrrole ring at the 3-position and a trifluoromethyl group at the 5-position of the benzothiophene core.
Key Differences :

  • Applications : Preferred in agrochemicals (e.g., herbicides) due to trifluoromethyl’s stability under environmental conditions, contrasting with the sulfamoyl group’s pharmacological focus .

Structural and Functional Analysis Table

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 2-Cl,4-MePh-SO₂NH- (3), COOEt (2) C₁₈H₁₆ClNO₄S₂ Protease inhibition, high lipophilicity
Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) 4-MeOPh-NH- (3), COOMe (2) C₁₇H₁₅NO₃S Cross-coupling intermediate, moderate solubility
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-F,4-MePh-SO₂NH- (3), COOEt (2) C₁₈H₁₆FNO₄S₂ Kinase modulation, enhanced metabolic stability
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate 1H-pyrrol-1-yl (3), CF₃ (5), COOEt (2) C₁₆H₁₃F₃N₂O₂S Agrochemicals, UV stability

Research Implications and Trends

  • Substituent Position : The 2-chloro-4-methyl configuration in the target compound optimizes steric bulk for target binding compared to 3-fluoro-4-methyl analogs .
  • Sulfamoyl vs. Amino/Pyrrole: Sulfamoyl derivatives exhibit stronger enzyme inhibition due to sulfonamide’s hydrogen-bonding capacity, whereas amino/pyrrole groups prioritize π-system interactions .
  • Halogen Effects : Chlorine’s larger size may improve target selectivity over fluorine in certain biological contexts .

Biological Activity

Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiophene Core : A fused benzene and thiophene ring system.
  • Sulfamoyl Group : Attached to a 2-chloro-4-methylphenyl moiety.
  • Ethyl Ester Group : Contributes to its solubility and bioavailability.

Molecular Formula

C18H17ClN2O4SC_{18}H_{17}ClN_{2}O_{4}S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the benzothiophene core engages in π-π stacking interactions with aromatic residues. These interactions modulate the activity of target proteins, potentially leading to various biological responses.

Antimicrobial Properties

Research indicates that compounds within the benzothiophene class exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, demonstrating inhibition of growth at certain concentrations.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanisms involved may include:

  • Induction of apoptosis.
  • Inhibition of cell cycle progression.
  • Modulation of signaling pathways associated with tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
  • Anticancer Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines (MCF-7 and HT-29), with IC50 values around 15 µM after 48 hours of exposure.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialGram-positive bacteriaMIC: 32 - 128 µg/mL
AnticancerMCF-7 (Breast cancer)IC50: ~15 µM
HT-29 (Colon cancer)Cell viability reduction

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